2-Aminobenzaldehyde hydrochloride
Overview
Description
2-Aminobenzaldehyde is an organic compound with the formula C6H4(NH2)CHO . It is one of three isomers of aminobenzaldehyde and is a low-melting yellow solid that is soluble in water . It is prepared by the reduction of 2-nitrobenzaldehyde with aqueous ferrous sulfate and ammonia .
Synthesis Analysis
2-Aminobenzaldehyde is usually prepared by the reduction of 2-nitrobenzaldehyde with iron or iron (II) sulfate . It has been used in the preparation of quinoline derivatives as antiviral agents, electroluminescent materials for OLEDs, and in Friedlander-type synthesis .
Molecular Structure Analysis
The molecular formula of 2-Aminobenzaldehyde is C7H7NO . It has an average mass of 121.137 Da and a monoisotopic mass of 121.052765 Da .
Chemical Reactions Analysis
2-Aminobenzaldehyde is used to prepare quinolines by the Friedländer synthesis . It also forms trimeric and tetrameric condensation products that have been studied as ligands .
Physical and Chemical Properties Analysis
2-Aminobenzaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 258.7±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 49.6±3.0 kJ/mol and a flash point of 110.2±22.6 °C .
Scientific Research Applications
Polymer Formation
2-Aminobenzaldehyde hydrochloride is involved in the formation of various anhydro-polymers. Albert and Yamamoto (1966) found that it forms an anhydro-trimer and anhydro-tetramer under different acidic conditions. This research provides quantitative data for the stability of 2-aminobenzaldehyde, contributing to the understanding of its polymerization properties (Albert & Yamamoto, 1966).
Catalytic Applications
Liu et al. (2018) demonstrated the use of 2-aminobenzaldehydes in rhodium(III)-catalyzed C-H activation, highlighting its role in synthetic chemistry. This process allows for efficient amidation of aldehydes, enhancing the production of heterocyclic frameworks (Liu et al., 2018).
Biosynthesis Studies
Spiteller and Steglich (2001) explored the biosynthesis of 2-aminobenzaldehyde in flowers of Robinia pseudoacacia and Philadelphus coronarius. Their findings suggest a transformation pathway involving anthranilic acid, which differs from previous models (Spiteller & Steglich, 2001).
Schiff Base Chemistry
Chohan et al. (2003) investigated the formation of Schiff bases using 2-aminobenzaldehydes and their complexation to produce zinc chelates. This study contributes to the understanding of Schiff base chemistry and its potential antibacterial applications (Chohan et al., 2003).
Spectroscopic Studies
Issa et al. (2008) conducted 1H NMR, IR, and UV/VIS spectroscopic studies on Schiff bases derived from 2-aminobenzaldehydes. Their work provides insights into the molecular structure and electronic transitions of these compounds (Issa et al., 2008).
Cascade Reactions
Haibach et al. (2011) reported on the acid-catalyzed redox-neutral annulation of aminobenzaldehydes with indoles, demonstrating a unique reaction pathway for synthesizing polycyclic compounds (Haibach et al., 2011).
Computational Studies
Patil et al. (2012) performed DFT computational studies on the cyclization of aminoalkynes derived from 2-aminobenzaldehydes, shedding light on the mechanisms of such reactions in the presence of metals and secondary amines (Patil et al., 2012).
Photophysics
Salehi et al. (2018) investigated the photophysics of protonated and microhydrated 2-aminobenzaldehyde. Their theoretical insights contribute to understanding the photoswitchability of protonated aromatic compounds (Salehi et al., 2018).
Mechanism of Action
Target of Action
2-Aminobenzaldehyde, an organic compound with the formula C6H4(NH2)CHO It is a low-melting yellow solid that is soluble in water . It is usually prepared by reduction of 2-nitrobenzaldehyde with iron or iron (II) sulfate .
Mode of Action
It is known to react with primary amines to form imine derivatives, also known as schiff bases . This reaction is acid-catalyzed and reversible .
Biochemical Pathways
2-Aminobenzaldehyde is used to prepare quinolines by the Friedländer synthesis . By template reactions, it also forms trimeric and tetrameric condensation products that have been studied as ligands . It is also a common precursor to acridines and acridones .
Result of Action
The result of the action of 2-Aminobenzaldehyde hydrochloride is largely dependent on the specific reaction conditions and the presence of other reactants. For example, it can form imine derivatives when reacted with primary amines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the reaction environment can affect the rate at which imine compounds are formed . The reaction is generally greatest near a pH of 5, and drops at higher and lower pH’s .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Aminobenzaldehyde hydrochloride plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating the formation of complex structures. For instance, it is used to prepare quinolines by the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with ketones . Additionally, this compound can form trimeric and tetrameric condensation products that act as ligands in coordination chemistry . These interactions are crucial for the formation of stable complexes with metal ions, which can be used in various biochemical applications.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form Schiff bases with primary amines allows it to interact with cellular proteins and enzymes, potentially altering their function . This interaction can lead to changes in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form Schiff bases with primary amines. This reaction results in the formation of imines, which can further react with other biomolecules . The compound can also undergo self-condensation to form complex structures that can interact with metal ions, forming stable coordination complexes . These interactions can lead to the inhibition or activation of enzymes, depending on the nature of the binding. Additionally, this compound can modulate gene expression by binding to transcription factors and other regulatory proteins, thereby influencing cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can undergo degradation when exposed to light or heat . Over time, the degradation products can influence cellular function, potentially leading to long-term effects on cell viability and function. In in vitro studies, prolonged exposure to this compound has been shown to affect cellular metabolism and gene expression, indicating that the compound’s effects can evolve over time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . In some cases, high doses of this compound can result in toxic or adverse effects, such as cell death or tissue damage . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenase and aminotransferases, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s activity and its effects on cellular function. Additionally, this compound can affect metabolic flux by interacting with key enzymes in metabolic pathways, potentially altering the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments . These interactions can affect the compound’s activity and its overall impact on cellular function.
Subcellular Localization
This compound is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications . The compound can be directed to specific organelles, such as the mitochondria or the nucleus, where it can exert its effects on cellular processes . The subcellular localization of this compound is crucial for its activity, as it determines the specific cellular pathways and processes that the compound can influence.
Properties
IUPAC Name |
2-aminobenzaldehyde;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-5H,8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXLHPYCPKDAIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51723-15-0 | |
Record name | 51723-15-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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